molecular formula C15H16N2O4 B4431618 N-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No.: B4431618
M. Wt: 288.30 g/mol
InChI Key: ODUAPAZLYRWURM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.11100700 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is the G-protein-coupled receptor C5a anaphylatoxin chemotactic receptor 1 (C5aR1, also known as CD88) . This receptor is expressed on cells of myeloid origin and plays a crucial role in the host response to infection and tissue damage .

Mode of Action

This compound, also known as NDT9513727, is a non-peptide inverse agonist of C5aR1 . It binds between transmembrane helices 3, 4, and 5, outside the helical bundle . A key interaction between the compound and residue Trp2135.49 seems to determine the species selectivity of the compound . The structure demonstrates that NDT9513727 exerts its inverse-agonist activity through an extra-helical mode of action .

Biochemical Pathways

The compound’s interaction with C5aR1 affects the complement system, a crucial component of the host response to infection and tissue damage . Activation of the complement cascade generates anaphylatoxins including C5a and C3a . C5a exerts a pro-inflammatory effect via C5aR1 .

Pharmacokinetics

It’s worth noting that peptide antagonists based on the c5a ligand have exhibited problems with off-target activity, production costs, potential immunogenicity, and poor oral bioavailability . Small-molecule competitive antagonists for C5aR1, such as NDT9513727, have been identified as potential alternatives .

Result of Action

The result of the compound’s action is the inhibition of the pro-inflammatory effect of C5a via C5aR1 . This could potentially be beneficial in the treatment of diseases such as sepsis, rheumatoid arthritis, Crohn’s disease, ischaemia-reperfusion injuries, and neurodegenerative conditions such as Alzheimer’s disease .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-3-11-14(9(2)21-17-11)15(18)16-7-10-4-5-12-13(6-10)20-8-19-12/h4-6H,3,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUAPAZLYRWURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 2
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N-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 3
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N-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

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